

Early-Phase Clinical Trial Results for Dutogliptin Tartrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This technical guide provides an in-depth analysis of the early-phase clinical trial results for **Dutogliptin Tartrate**, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The focus is on its development for cardiovascular indications, specifically in the context of acute myocardial infarction. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathway and trial workflows.

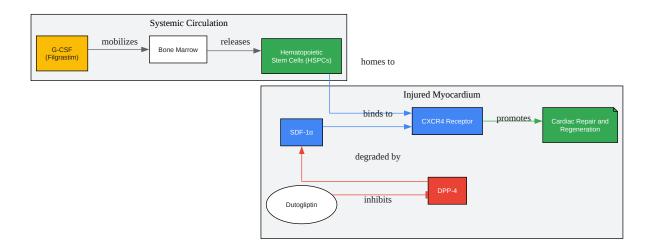
Introduction to Dutogliptin and its Mechanism of Action

Dutogliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). In the context of cardiovascular disease, its mechanism of action centers on the prevention of the degradation of Stromal Cell-Derived Factor- 1α (SDF- 1α). SDF- 1α is a critical chemokine that plays a key role in the homing of stem cells to injured tissues, such as the myocardium following a heart attack. By inhibiting DPP-4, dutogliptin increases the bioavailability of active SDF- 1α , which in turn is hypothesized to enhance the recruitment of endogenous stem cells to the site of cardiac injury, thereby promoting tissue repair and regeneration.[1][2][3][4][5] Preclinical studies have suggested that this mechanism, particularly when combined with a granulocyte-colony stimulating factor (G-CSF) to mobilize stem cells, could lead to improved cardiac function and survival after myocardial infarction.[4][5]

Visualizing the Signaling Pathway



The proposed mechanism of action for dutogliptin in cardiac repair is depicted in the following signaling pathway diagram.



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Caption: Proposed mechanism of action of Dutogliptin in cardiac repair.

Phase 1 Clinical Trial in Healthy Volunteers

A prospective, open-label, dose-escalating Phase 1 trial was conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of parenterally administered dutogliptin.[6][7]

Experimental Protocol

Study Design: The trial consisted of two parts. Part A was a single ascending dose (SAD)
 study, while Part B was a multiple ascending dose (MAD) study.[6]



- Participants: 40 healthy male volunteers aged between 18 and 35 years were enrolled.[6]
- Dosing Regimen:
 - SAD Cohorts: Single intravenous (IV) dose of 30 mg, and single subcutaneous (SC) doses of 30 mg, 60 mg, 90 mg, and 120 mg.[6]
 - MAD Cohorts: Once daily SC injections of 60 mg, 90 mg, or 120 mg for 7 consecutive days.[6]
- Pharmacokinetic and Pharmacodynamic Assessments: Blood samples were collected at various time points to determine dutogliptin plasma concentrations and to measure DPP-4 activity. A commercially available enzyme-linked immunosorbent assay (ELISA) was used for the determination of DPP-IV activity.[7]

Data Presentation

Table 1: Summary of Pharmacokinetic and Pharmacodynamic Findings from the Phase 1 Trial



Parameter	Result	Citation	
Safety and Tolerability			
Serious Adverse Events None reported.		[6][7]	
Most Common Adverse Events	Mild local injection site reactions not requiring intervention (96% of related AEs).	[6][7]	
Pharmacokinetics			
Subcutaneous Bioavailability	Approximately 100%.	[6][7]	
Accumulation Ratio (AUC0-24h)	0.90 to 1.03, indicating no drug accumulation with multiple daily doses.	[6][7]	
Population PK Model	Two-compartment model with first-order absorption.	[3]	
Apparent Clearance (CL/F)	176 L/h.	[3]	
Terminal Elimination Half-life	12.2 hours.	[3]	
Pharmacodynamics			
Maximum DPP-IV Inhibition	>90% with doses ≥60 mg.	[6][7]	
24-hour DPP-IV Inhibition	>86% after multiple doses of 120 mg.	[6][7]	

Phase 2 Clinical Trial (REC-DUT-002)

The REC-DUT-002 trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and efficacy of dutogliptin in combination with filgrastim in patients who had experienced a ST-elevation myocardial infarction (STEMI).[4][5] [8][9] The trial was terminated early due to the SARS-CoV-2 pandemic, with 47 out of a planned 110 subjects randomized.[4][8][9]

Experimental Protocol

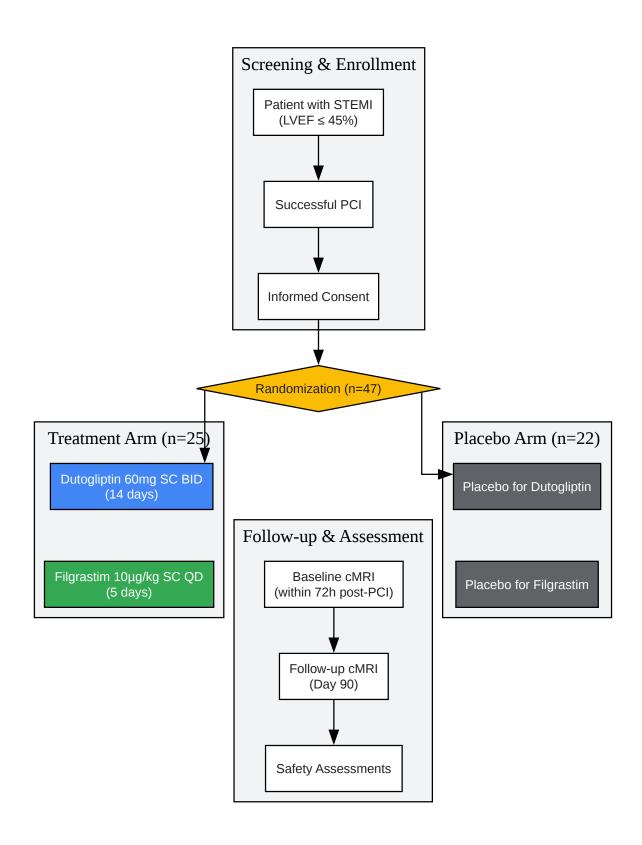


- Study Design: Patients were randomized to receive either the active treatment or a matching placebo.[4][8][9]
- Participants: 47 patients (mean age 56.1 ± 10.7 years, 29% female) with STEMI, a reduced left ventricular ejection fraction (LVEF ≤ 45%), and who had undergone successful percutaneous coronary intervention (PCI) were included.[4][8][9]
- Dosing Regimen:
 - Dutogliptin: 60 mg administered subcutaneously twice daily for 14 days.[10]
 - Filgrastim (G-CSF): 10 μg/kg co-administered for the first 5 days.[10]
- Efficacy Assessment: The primary efficacy endpoint was the change in LVEF from baseline to 90 days, assessed by cardiac magnetic resonance imaging (cMRI).[4][5]
- Cardiac MRI Protocol: cMRI scans were performed within 72 hours post-PCI and repeated after 3 months. Standard protocols were used to assess cardiac function and structure, including late gadolinium enhancement (LGE) to evaluate infarct size.[8][11]

Visualizing the Experimental Workflow

The workflow for the REC-DUT-002 trial is outlined in the diagram below.





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Caption: Workflow of the REC-DUT-002 Phase 2 clinical trial.



Data Presentation

Table 2: Baseline Characteristics of Patients in the REC-DUT-002 Trial

Characteristic	Dutogliptin + Filgrastim (n=25)	Placebo (n=22)
Age (years), mean ± SD	55.4 ± 11.8	56.9 ± 9.6
Female, n (%)	7 (28)	7 (32)
Body Mass Index (kg/m ²), mean ± SD	27.6 ± 4.1	28.5 ± 3.8
Hypertension, n (%)	11 (44)	12 (55)
Diabetes Mellitus, n (%)	3 (12)	2 (9)
Current Smoker, n (%)	14 (56)	12 (55)
Baseline LVEF (%), mean ±	38.9 ± 5.6	39.3 ± 5.3
Data extracted from the publication by von Lewinski et al. (2022).[8]		

Table 3: Efficacy Outcomes from the REC-DUT-002 Trial (Change from Baseline to 90 Days)



cMRI Parameter	Dutogliptin + Filgrastim	Placebo	p-value
Left Ventricular Function & Structure			
LVEF (%), mean change ± SD	+5.9 ± 8.9	+5.7 ± 7.8	NS
LV End-Diastolic Volume (mL), mean change ± SD	+15.7 ± 28.1	+13.7 ± 27.5	NS
Infarct Size			
FWHM LGE Mass (g), mean change ± SD	-19.9	-12.7	0.23
LVEF: Left Ventricular Ejection Fraction; LV: Left Ventricular; FWHM LGE: Full- Width at Half- Maximum Late Gadolinium Enhancement; NS: Not Significant. Data extracted from the publication by von Lewinski et al. (2022). [4][8][9]			

Summary and Future Directions

The early-phase clinical trials of dutogliptin for cardiovascular applications have established a favorable safety and tolerability profile for the parenterally administered formulation.[6][7] The Phase 1 study demonstrated excellent subcutaneous bioavailability and dose-dependent DPP-4 inhibition.[6][7]



The Phase 2 REC-DUT-002 trial, although underpowered due to early termination, did not show a statistically significant improvement in the primary endpoint of LVEF change.[4][8][9] However, a trend towards a greater reduction in infarct size was observed in the treatment group, which may suggest a potential beneficial effect on myocardial tissue health.[4][8][9] These findings, coupled with the acceptable safety profile, have supported the progression of dutogliptin to a larger, adequately powered pivotal outcome trial.[4][8][9] Future research will be crucial to definitively determine the clinical efficacy of this therapeutic strategy in improving outcomes for patients following acute myocardial infarction.

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- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Dutogliptin Tartrate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670995#early-phase-clinical-trial-results-for-dutogliptin-tartrate]

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